4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde
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Overview
Description
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde is an aromatic aldehyde with the molecular formula C12H12O4. This compound features a benzene ring substituted with two methoxy groups and a prop-2-yn-1-yloxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethoxybenzaldehyde.
Alkylation: The aldehyde undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzoic acid.
Reduction: 4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The methoxy and prop-2-yn-1-yloxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzoic acid: An oxidized derivative with similar structural features.
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzyl alcohol: A reduced form of the compound.
4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzene: A related compound lacking the aldehyde group.
Properties
CAS No. |
552311-66-7 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4,5-dimethoxy-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C12H12O4/c1-4-5-16-10-7-12(15-3)11(14-2)6-9(10)8-13/h1,6-8H,5H2,2-3H3 |
InChI Key |
BGTLQCFYLTURCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)OCC#C)OC |
Origin of Product |
United States |
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